molecular formula C11H13NO B141626 1-Benzyl-3-pyrrolidinone CAS No. 775-16-6

1-Benzyl-3-pyrrolidinone

Cat. No. B141626
CAS RN: 775-16-6
M. Wt: 175.23 g/mol
InChI Key: DHGMDHQNUNRMIN-UHFFFAOYSA-N
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Description

1-Benzyl-3-pyrrolidinone is a chemical compound that is part of the pyrrolidinone family, which are lactams of pyrrolidine, a five-membered cyclic amine. These compounds are of interest due to their potential applications in pharmaceuticals, as nootropic agents, and as intermediates in organic synthesis. The compound features a benzyl group attached to the nitrogen atom of the pyrrolidinone ring.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. A novel process starting from benzocaine involves bromination, nucleophilic substitution, and cyclization, yielding the target compound with an overall yield of 72.2% . Additionally, a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite can be used to synthesize penta-substituted pyrrole derivatives, which are structurally related to this compound .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be characterized using spectroscopic techniques such as NMR and MS, as well as X-ray crystallography. For instance, the crystal and molecular structures of related cognition activators have been determined by X-ray analysis, revealing the envelope conformation of the five-membered ring with specific torsion angles .

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of the lactam ring and the benzyl group. For example, the electropolymerization of related pyrrole compounds in the presence of easily oxidized electrolytes has been studied, showing the formation of conducting polymers . Additionally, the reactivity of pyrrole derivatives with different reagents can lead to the formation of various polysubstituted pyrroles and other heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be explored through computational studies using density functional theory (DFT). These studies predict spectral and geometrical data, and good correlations have been found between experimental and predicted spectroscopic data . Electrochemical studies can also provide insights into the corrosion inhibition efficiency of these compounds on metal surfaces .

Scientific Research Applications

Chiral Building Block in Pharmaceuticals

1-Benzyl-3-pyrrolidinone is extensively used in pharmaceutical synthesis as a chiral building block. Its conversion to (S)-N-benzyl-3-pyrrolidinol, a process achieved with high enantiometric excess and yield, is significant in creating chiral compounds. This transformation involves the use of specific enzymes such as the NAD(+)-dependent alcohol dehydrogenase from Geotrichum capitatum, highlighting its role in biocatalysis and organic synthesis (Yamada-Onodera, Fukui, & Tani, 2007).

Polymerization and Catalysis

The compound plays a role in polymerization processes. For instance, it has been used as an efficient electron-pair donor in isobutylene polymerization, leading to the formation of specific polyisobutylene compounds (Pratap & Heller, 1992). This application is crucial in materials science and engineering.

Enzyme Characterization

Research has focused on characterizing enzymes that interact with this compound. For example, a study on Devosia riboflavina KNK10702 identified and purified an NADH-dependent alcohol dehydrogenase capable of reducing a broad range of carbonyl compounds, including N-substituted-3-pyrrolidinones. This research offers insights into enzyme functionality and potential applications in stereoselective synthesis (Kizaki, Yasohara, Nagashima, & Hasegawa, 2008).

Synthesis of Linear Living Polyisobutylenes

This compound has been used in the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes. This application demonstrates its utility in creating specialized polymeric materials with potential industrial applications (Pratap & Heller, 1992).

Organic Solar Cells

In the field of organic solar cells, derivatives of this compound have been explored as processing additives. Their introduction into poly(3-hexylthiophene)/[6,6]-phenyl-C61- butyric acid methyl ester (P3HT/PCBM) formulations has been shown to increase the efficiency of solution-processed organic solar cells, highlighting a novel application in renewable energy technologies (Vongsaysy, Pavageau, Servant, & Aziz, 2014).

Safety and Hazards

1-Benzyl-3-pyrrolidinone may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding all personal contact, including inhalation . It should be used only in a well-ventilated area and stored in securely sealed containers when not in use .

Future Directions

1-Benzyl-3-pyrrolidinone is a versatile compound with potential applications in drug discovery and development . Its ability to yield enantiopure 1-benzyl-3-hydroxypyrrolidine, a well-known intermediate for various drugs, makes it a valuable compound for future research .

properties

IUPAC Name

1-benzylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGMDHQNUNRMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228203
Record name 1-(Benzyl)pyrrolidin-3-one
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

775-16-6
Record name 1-(Phenylmethyl)-3-pyrrolidinone
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Record name 1-Benzyl-3-pyrrolidinone
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Record name 1-(Benzyl)pyrrolidin-3-one
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Record name 1-(benzyl)pyrrolidin-3-one
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Record name 1-BENZYL-3-PYRROLIDINONE
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Synthesis routes and methods

Procedure details

To a solution of pyrrolidin-3-one hydrochloride (7.40 g, 60.9 mmol) in DCE (122 mL) was added ethyl acetate (23.9 mL, 137 mmol) followed by benzyl chloride (8.63 g, 68.2 mmol) at ambient temperature. The reaction was heated to 70° C. for 2 hours. The reaction was cooled, diluted with DCM (100 mL), water (100 mL), the layers were separated, and the organic layer was dried (MgSO4), filtered and concentrated under reduced pressure to give 1-benzylpyrrolidin-3-one (10.01 g, 57.2 mmol, 93.9% yield).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
23.9 mL
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
solvent
Reaction Step One
Quantity
8.63 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 1-Benzyl-3-pyrrolidinone in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing enantiomerically pure heterocyclic secondary alcohols. Research indicates that Daucus carota root (carrot) effectively catalyzes the enantioselective reduction of this compound, albeit with limited yield []. This finding suggests potential applications in asymmetric synthesis, particularly for preparing chiral building blocks for pharmaceuticals and other bioactive compounds.

Q2: How does the structure of this compound influence its metabolic activation and potential toxicity?

A2: Studies using 1-Benzyl-piperidine (1-BP) and its analogs, including this compound, reveal crucial insights into the impact of cyclic tertiary amine structure on metabolic activation []. Research demonstrates that this compound can induce a distinctive green coloration in microsomes, indicative of heme alkylation, a process often associated with cytochrome P450 enzyme inactivation []. This finding suggests that the structure of this compound, specifically the presence of the pyrrolidinone ring, plays a role in its metabolic activation and potential for toxicity.

Q3: Can this compound be used to produce optically active amino compounds?

A3: Yes, novel transaminases have shown high activity towards glutamic acid and can catalyze the production of (S)-1-benzyl-3-pyrrolidinone with high optical purity (greater than 93%) []. This enzymatic approach offers a promising route for synthesizing optically active amino compounds, which are valuable intermediates for pharmaceuticals, pesticides, and other fine chemicals [].

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